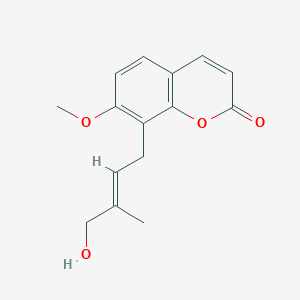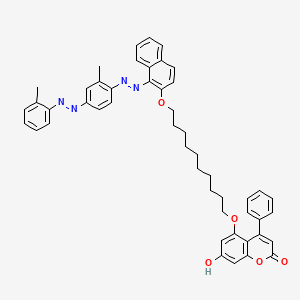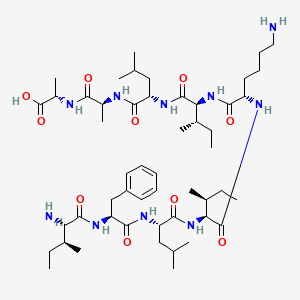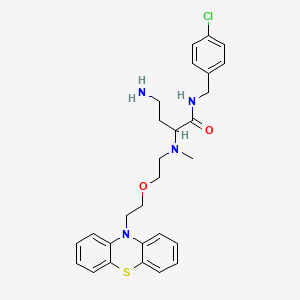
Micromarin F
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Micromarin F is a naturally occurring compound classified under the coumarins, a large group of 1-benzopyran derivatives found in plants. It is synthesized from osthole and has been identified for its significant biological activities, particularly as an antifoulant against marine organisms such as Balanus albicostatus and Bugula neritina .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Micromarin F is synthesized from osthole, a coumarin derivative. The synthesis involves several steps, including the prenylation of osthole to introduce the necessary functional groups . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the chemical transformations.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves the extraction of osthole from natural sources, followed by chemical modification to produce this compound. This process may include steps such as purification, isolation, and chemical synthesis under controlled conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
Micromarin F undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Aplicaciones Científicas De Investigación
Micromarin F has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the chemical behavior of coumarins and their derivatives.
Mecanismo De Acción
Micromarin F exerts its effects through various molecular targets and pathways. Its antifouling activity is primarily attributed to its ability to disrupt the settlement and growth of marine organisms. This is achieved by interfering with the cellular processes of these organisms, leading to their inhibition or death . The exact molecular targets and pathways involved in these effects are still under investigation, but they likely involve interactions with key enzymes and receptors in the target organisms .
Comparación Con Compuestos Similares
Micromarin F is unique among coumarins due to its specific antifouling properties. Similar compounds include:
Osthole: The precursor to this compound, known for its wide range of biological activities.
Umbelliferone: Another coumarin derivative with notable antioxidant and antimicrobial properties.
Scopoletin: A coumarin compound with anti-inflammatory and antimicrobial effects
This compound stands out due to its potent antifouling activity, making it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C15H16O4 |
|---|---|
Peso molecular |
260.28 g/mol |
Nombre IUPAC |
8-[(E)-4-hydroxy-3-methylbut-2-enyl]-7-methoxychromen-2-one |
InChI |
InChI=1S/C15H16O4/c1-10(9-16)3-6-12-13(18-2)7-4-11-5-8-14(17)19-15(11)12/h3-5,7-8,16H,6,9H2,1-2H3/b10-3+ |
Clave InChI |
NYBDJZVNEBTWCZ-XCVCLJGOSA-N |
SMILES isomérico |
C/C(=C\CC1=C(C=CC2=C1OC(=O)C=C2)OC)/CO |
SMILES canónico |
CC(=CCC1=C(C=CC2=C1OC(=O)C=C2)OC)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[4-(3-chloro-4-cyanophenoxy)cyclohexyl]-6-[4-[[4-[[4-[3-(2,4-dihydroxy-5-propan-2-ylphenyl)-5-oxo-1H-1,2,4-triazol-4-yl]phenyl]methyl]piperazin-1-yl]methyl]piperidin-1-yl]pyridazine-3-carboxamide](/img/structure/B12382680.png)








![3-[2-(3,4-dichloroanilino)-2-oxoethyl]-5,6,7-trifluoro-1H-indole-2-carboxylic acid](/img/structure/B12382726.png)

